6-chloro-N2-{[4-(trifluoromethyl)phenyl]methyl}pyridine-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of TFMP involves several steps. One common method includes chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to yield the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC). Subsequent vapor-phase reactions lead to the formation of TFMP .
Chemical Reactions Analysis
TFMP participates in various chemical reactions due to its unique substituents. These reactions may involve nucleophilic substitutions, condensations, and transformations. For example, TFMP derivatives are used in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The biological activities of TFMP derivatives stem from a combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics. These compounds exhibit pesticidal and pharmaceutical effects. Notably, fluazifop-butyl, an early TFMP derivative, protects crops from pests. Several other TFMP-containing agrochemicals and pharmaceuticals have also been developed .
Future Directions
: Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. Read more : Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Read more
Properties
IUPAC Name |
6-chloro-2-N-[[4-(trifluoromethyl)phenyl]methyl]pyridine-2,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N3O2/c16-12-10(13(20)23)5-6-11(22-12)14(24)21-7-8-1-3-9(4-2-8)15(17,18)19/h1-6H,7H2,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMKWJLYNLBYIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NC(=C(C=C2)C(=O)N)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.